molecular formula C22H20O3 B5737854 methyl 4-[(4-benzylphenoxy)methyl]benzoate

methyl 4-[(4-benzylphenoxy)methyl]benzoate

Cat. No.: B5737854
M. Wt: 332.4 g/mol
InChI Key: BXAIZSMNTCARDO-UHFFFAOYSA-N
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Description

Methyl 4-[(4-benzylphenoxy)methyl]benzoate is an organic compound with the molecular formula C22H20O3 It is a derivative of benzoic acid and is characterized by the presence of a benzylphenoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-benzylphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-benzylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl or phenoxy derivatives.

Scientific Research Applications

Methyl 4-[(4-benzylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(4-benzylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenoxy group can facilitate binding to hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-benzylphenoxy)methyl]benzoate is unique due to its specific benzylphenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 4-[(4-benzylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-24-22(23)20-11-7-19(8-12-20)16-25-21-13-9-18(10-14-21)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAIZSMNTCARDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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